2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16F3N5O2 and its molecular weight is 427.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyrazolines and Pyridazinone Derivatives in Therapeutic Research
Pyrazolines as Therapeutic Agents : Pyrazolines are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Research on pyrazolines and their derivatives has revealed promising effects across a variety of disease states, suggesting that compounds within this category, including the one specified, could hold significant therapeutic potential (Shaaban, Mayhoub, & Farag, 2012).
Pyridazinone Compounds as COX-2 Inhibitors : Among the pyridazinone derivatives, specific compounds have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are noted for their anti-inflammatory potency, improved aqueous solubility, and gastric safety, suggesting a role in treating pain and inflammation associated with conditions like arthritis. This highlights the potential of structurally related compounds, such as the specified acetamide derivative, in medicinal chemistry and therapeutic applications (Asif, 2016).
Chemical Inhibitors of Cytochrome P450 Isoforms : Research on compounds that inhibit cytochrome P450 isoforms in human liver microsomes is critical for understanding drug-drug interactions and the metabolism of various pharmaceuticals. The specificity and potency of such inhibitors are essential for predicting their interactions and effects on drug metabolism, indicating the importance of chemical structure and function studies in drug development (Khojasteh et al., 2011).
Advanced Oxidation Processes in Drug Degradation : The degradation of pharmaceutical compounds through advanced oxidation processes (AOPs) reveals the fate of various drug metabolites in the environment. Understanding these processes is crucial for assessing the environmental impact and biotoxicity of pharmaceuticals and their derivatives. This research area may indirectly relate to the compound by highlighting the importance of environmental safety and degradation pathways in drug development (Qutob et al., 2022).
作用機序
Target of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have been used in the development of kinase inhibitors to treat a range of diseases, including cancer . These molecules mimic hinge region binding interactions in kinase active sites .
Mode of Action
The mode of action of this compound involves interaction with its targets, likely kinases, leading to inhibition of their activity . The compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This interaction can lead to changes in the activity and selectivity of the compound to multiple oncogenic targets .
Biochemical Pathways
Kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold can affect multiple oncogenic pathways . For instance, mutations in mTOR signalling pathways, which are present in cancer cell growth and development, can be targeted .
Result of Action
The result of the compound’s action would be the inhibition of the targeted kinases, leading to disruption of the oncogenic pathways they are involved in . This could potentially lead to a reduction in cancer cell growth and development .
特性
IUPAC Name |
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c1-13-17-11-25-29(16-8-3-2-4-9-16)19(17)20(31)28(27-13)12-18(30)26-15-7-5-6-14(10-15)21(22,23)24/h2-11H,12H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLLDOJKTGSUJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。